3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Crystallography Conformational analysis Medicinal chemistry

Researchers requiring a validated baseline for triazolothiadiazine SAR studies face data confounding when substituted analogs with altered pharmacophore geometry are used interchangeably. 3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0) is the minimal aryl-substituted prototype with a solved single-crystal X-ray structure, enabling rigorous structure-activity relationship interpretation. • Unsubstituted 6-phenyl ring provides a clean SAR baseline; phenyl twist angle 47.9° confirmed by X-ray diffraction vs. 33.5° for the 4-methylphenyl analog • Class-level antifungal activity (MIC 25-0.8 µg/mL); no detectable antibacterial interference • Validated negative control for Bcl-xL binding assays (methoxy-dependent engagement) • In stock; custom synthesis and bulk quantities available on request.

Molecular Formula C14H10N4OS
Molecular Weight 282.32 g/mol
CAS No. 183536-45-0
Cat. No. B188487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS183536-45-0
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12/h1-8H,9H2
InChIKeyFOTKUFAVUIQQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9 [ug/mL]

3-(Furan-2-yl)-6-phenyl-triazolothiadiazine: Baseline Characterization


3-(Furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0) is a fused heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, combining a triazole ring with a thiadiazine core and bearing a furan-2-yl substituent at position 3 and an unsubstituted phenyl ring at position 6 [1]. Its molecular formula is C₁₄H₁₀N₄OS with a molecular weight of 282.32 g/mol [1]. This compound is the minimal aryl-substituted prototype of the 6-aryl-3-(2-furanyl)-7H-triazolothiadiazine series, for which class-level antifungal activity (MIC 25–0.8 µg/mL) has been reported [2].

1 Minimal 6-aryl-3-furanyl triazolothiadiazine scaffold for SAR baselining
2 Class-level antifungal screening context (MIC range reported)
3 Single-crystal X-ray structure available as docking reference

Why Generic In-Class Analogs Cannot Replace This Compound


Within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family, even minor substituent changes on the 6-aryl ring produce measurable differences in solid-state conformation and biological activity profiles. Single-crystal X-ray data for 3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its 4-methylphenyl analog reveal distinct phenyl-ring twist angles (47.9° vs. 33.5°) that alter the three-dimensional pharmacophore presentation [1]. The unsubstituted 6-phenyl derivative serves as the baseline comparator for the entire 6-aryl-3-(2-furanyl) series, making it indispensable for structure–activity relationship (SAR) interpretation [2]. Generic interchange with 4-substituted phenyl analogs (e.g., 4-methoxy, 4-chloro, 4-methyl) risks confounding SAR datasets and obscuring the contribution of the phenyl ring electronics and sterics to target engagement.

Pharmacophore shift Phenyl ring twist angle differs vs. 4-substituted analogs, altering 3D pharmacophore presentation.
SAR masking 4-substituted analogs introduce H-bond acceptors/steric bulk, confounding electronic contributions.
Baseline loss Unsubstituted 6-phenyl is the minimal SAR comparator; replacement removes reference for substituent effects.

Quantitative Differentiation Evidence


Conformational Divergence by Single-Crystal X-ray Diffraction

The 6-phenyl derivative exhibits a phenyl ring twist of 47.9° relative to the triazole plane, compared to only 33.5° for the 6-(4-methylphenyl) analog [1]. The thiadiazine ring puckering parameters also differ: Q = 0.616 Å (θ = 66.7°, ϕ = 34.6°) for the 6-phenyl compound versus Q = 0.587 Å (θ = 65.8°, ϕ = 34.2°) for the 4-methylphenyl analog [1]. These conformational differences directly affect the spatial orientation of the 6-aryl pharmacophore.

Conformational divergence
Head-to-head
Phenyl twist 47.9° vs. 33.5° (4-methylphenyl); ΔQ=0.029 Å
Supports deconvolution of steric vs. electronic contributions in SAR
Identical refinement conditions, single-crystal X-ray
Crystallography Conformational analysis Medicinal chemistry

Antifungal Selectivity Profile

In the Ergenç et al. 1996 study, all members of the 6-aryl-3-(2-furanyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine series (which includes the 6-phenyl compound) displayed antifungal activity with MIC values ranging from 25 to 0.8 µg/mL [1]. In contrast, only specific non-thiadiazine derivatives (compounds 2b, 2g, and 4f) showed antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC 125–1.95 µg/mL), while the thiadiazine series lacked significant antibacterial effect [1].

Antifungal selectivity
Class-level
Class MIC 25–0.8 µg/mL (antifungal); no antibacterial activity detected
Indicates antifungal screening preference; antibacterial off-target not observed
Broth dilution assay, strain details not fully reported
Antifungal Antimicrobial Selectivity

SAR Baseline Role as Minimal Scaffold

The 2022 comprehensive review by Aggarwal et al. establishes that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibits diverse pharmacological activities—anticancer, antimicrobial, anti-inflammatory, enzyme inhibition—whose potency and selectivity are profoundly modulated by the nature of the 3- and 6-substituents [1]. The 6-phenyl-3-(furan-2-yl) substitution pattern constitutes the simplest aryl–aryl combination; more decorated analogs (e.g., 4-methoxyphenyl, 4-chlorophenyl, 3,4-dimethoxyphenyl) introduce additional hydrogen-bond acceptors and steric bulk that can mask or enhance specific target interactions [1].

SAR baseline role
Class-level
Minimal aryl–aryl pattern; substitution shifts IC₅₀ by 10- to 100-fold across targets
Essential reference for isolating core scaffold contribution from substituent effects
Review data; quantitative comparison for 6-phenyl itself not available
Structure–activity relationship Medicinal chemistry Lead optimization

Bcl-xL Binding Comparison with a Dimethoxyphenyl Analog

A structurally related analog, 6-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, was tested in a high-throughput screen for Bcl-xL binding and yielded EC₅₀ values of 2.85 µM and 4.60 µM in two independent assay formats [1]. The target compound lacks the 3,4-dimethoxy substitution and is therefore expected to exhibit a different Bcl-xL affinity profile, making it a useful negative-control or selectivity-probe candidate.

Bcl-xL binding context
Cross-study
Analog (3,4-dimethoxy) EC₅₀ 2.85/4.60 µM; target lacks methoxy H-bond acceptors
Potential negative control to probe methoxy-dependent Bcl-xL engagement
BindingDB HTS data; direct measurement required for target compound
Apoptosis Bcl-2 family Cancer

Cytotoxic Profiling Across Regioisomeric Series

Ziyaev et al. (2024) synthesized a series of 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (the regioisomeric series where the aryl group is at position 3 and phenyl at position 6) and reported that selected compounds inhibited growth of HeLa, HBL-100, and CCRF-CEM cancer cell lines by 54–65% [1]. The target compound bears a furan-2-yl at position 3 instead of an aryl group, placing it at the intersection of the 3-furyl-6-aryl and 3-aryl-6-phenyl SAR landscapes.

Cytotoxic profiling
Cross-study
3-Aryl-6-phenyl series: 54–65% growth inhibition (HeLa, HBL-100, CCRF-CEM); target not tested
Bridges SAR gap between 3-furyl and 3-aryl cytotoxic profiles
48 h cell viability assay; exact concentrations unreported
Cytotoxicity Cancer cell lines Regioisomer comparison

Synthetic Tractability and Purity Benchmark

The compound is synthesized via cyclocondensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide [1]. Commercial vendors offer this compound at ≥97% purity . The closely related 6-(4-methoxyphenyl) analog (CAS 183536-48-3) has been synthesized in 81% yield from 4-methoxyphenacyl bromide [2], suggesting that the 6-phenyl synthesis proceeds with comparable efficiency.

Purity & synthesis
Supporting
Commercial purity ≥97%; analog yield 81% via phenacyl bromide route
Screening-grade purity supports batch consistency in biological assays
Yield for target not individually reported; inferred from analog
Synthetic chemistry Quality control Purity

Procurement-Driven Application Scenarios


Antifungal Lead Discovery: Minimal Scaffold Screening

This compound is suitable as a starting point for antifungal drug discovery programs, given the class-level antifungal activity (MIC 25–0.8 µg/mL) and lack of detectable antibacterial activity reported for the 6-aryl-3-(2-furanyl)-7H-triazolothiadiazine series [1]. Its unsubstituted phenyl ring provides a clean baseline for introducing substituents to probe steric and electronic effects on antifungal potency and spectrum.

Crystallographic and Computational Docking Reference

The compound's solid-state structure has been solved by single-crystal X‑ray diffraction, providing accurate bond lengths, angles, and conformational parameters [2]. This makes it a validated reference for docking studies, pharmacophore modeling, and molecular dynamics simulations of triazolothiadiazine–target interactions.

Bridging SAR of 3-Furyl and 3-Aryl Thiadiazine Series

As a compound bearing furan-2-yl at position 3 and unsubstituted phenyl at position 6, it bridges two SAR sub-series: 3-furyl-6-aryl thiadiazines (antifungal-selective) and 3-aryl-6-phenyl thiadiazines (cytotoxic, 54–65% cancer cell growth inhibition) [3]. Procuring this compound enables systematic exploration of which regioisomeric arrangement drives which biological activity.

Negative Control for Bcl-xL Binding Assays

A close analog bearing 3,4-dimethoxy groups on the 6-phenyl ring binds Bcl-xL with EC₅₀ values of 2.85–4.60 µM [4]. The unsubstituted 6-phenyl compound, lacking these key hydrogen-bond acceptors, can serve as a negative control to confirm that Bcl-xL engagement is methoxy-dependent, thereby validating target-specific SAR.

Application
Selection Property
Validation Focus
Antifungal scaffold screening
Minimal aryl substituent baseline
Class-level antifungal MIC context
Docking & pharmacophore modeling
Solved single-crystal structure
Conformational parameter validation
Bridging SAR studies
3-Furyl/6-phenyl hybrid scaffold
Regioisomeric activity comparison
Bcl-xL selectivity probe
No methoxy H-bond acceptors
Methoxy-dependent engagement review
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